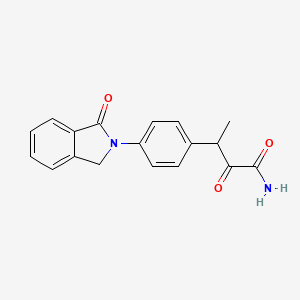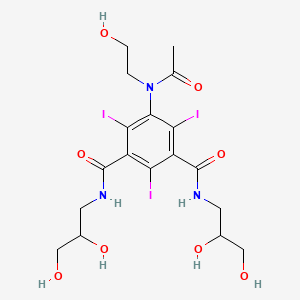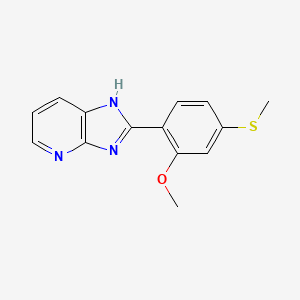
2,4-Xylidinothiazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Xylidinothiazoline is a chemical compound with the molecular formula C11H14N2S and a molecular weight of 206.31 g/mol . It is also known by its CAS number 56242-62-7 . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Xylidinothiazoline can be synthesized through the cyclization of thiourea with chloroacetaldehyde or α,β-dichloroethyl ether . The reaction typically involves the following steps:
Addition of Reactants: Thiourea and chloroacetaldehyde (or α,β-dichloroethyl ether) are added to a reaction vessel containing hot water.
Reflux: The mixture is refluxed for about 2 hours with constant stirring.
Cooling and Neutralization: After refluxing, the mixture is cooled, and a sodium hydroxide solution is added to make the solution alkaline.
Crystallization: The product, this compound, crystallizes out of the solution.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Xylidinothiazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogens or alkylating agents are used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2,4-Xylidinothiazoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Xylidinothiazoline involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiazolamine, 4,5-dihydro-N-methyl-: Similar in structure but with a methyl group instead of the 2,4-dimethylphenyl group.
2-Thiazolamine, N-(2,6-dimethylphenyl)-4,5-dihydro-: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
2,4-Xylidinothiazoline is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
56242-62-7 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-8-3-4-10(9(2)7-8)13-11-12-5-6-14-11/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
Clé InChI |
PMDCFIKMSPLBMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=NCCS2)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=NCCS2)C |
Key on ui other cas no. |
56242-62-7 |
Synonymes |
2,4-XT 2,4-xylidinothiazoline 2-(2,4-xylidino)-2-thiazoline 2-(2,6-dimethylphenylamine)-4,5-dihydro-1,3-thiazole jing song ling jingsongling |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


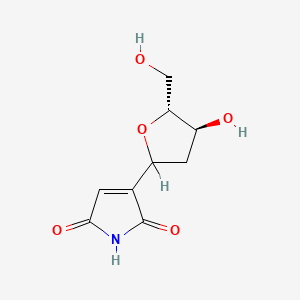




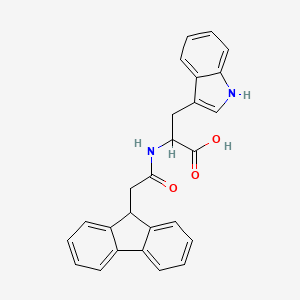
![5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol](/img/structure/B1200712.png)
